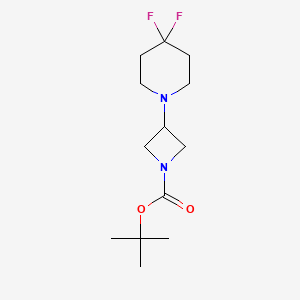

tert-Butyl 3-(4,4-difluoro-1-piperidyl)azetidine-1-carboxylate

Description

tert-Butyl 3-(4,4-difluoro-1-piperidyl)azetidine-1-carboxylate (CAS: 1257293-84-7) is a bicyclic organic compound featuring a four-membered azetidine ring fused to a six-membered 4,4-difluoropiperidine moiety. The tert-butoxycarbonyl (Boc) group at the 1-position of the azetidine ring enhances steric protection and stability during synthetic processes . This compound is utilized as a key intermediate in pharmaceutical research, particularly in the development of fluorinated bioactive molecules. Its molecular formula is C15H24F2N2O2, with a purity of 95% and a molecular weight of 302.36 g/mol . The presence of two fluorine atoms on the piperidine ring introduces electron-withdrawing effects, influencing reactivity and metabolic stability.

Properties

IUPAC Name |

tert-butyl 3-(4,4-difluoropiperidin-1-yl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22F2N2O2/c1-12(2,3)19-11(18)17-8-10(9-17)16-6-4-13(14,15)5-7-16/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPPNZHFLNKLCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N2CCC(CC2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-Butyl 3-(4,4-difluoro-1-piperidyl)azetidine-1-carboxylate is a synthetic compound with significant interest in pharmaceutical research due to its unique structural properties and potential biological activities. This compound features a tert-butyl group and a difluorinated piperidine moiety, which contribute to its chemical reactivity and biological interactions.

- Molecular Formula : CHFNO

- Molecular Weight : 276.33 g/mol

- CAS Number : 1257293-84-7

The presence of fluorine atoms in the piperidine ring enhances the lipophilicity of the compound, potentially affecting its pharmacokinetic properties and biological activity.

Research indicates that this compound interacts with various biological targets, including receptors and enzymes. The compound's mechanism of action is primarily studied through binding affinity assays and molecular docking simulations, which help elucidate its interactions at the molecular level.

Interaction Studies

The compound shows promising binding affinities to certain receptor sites, suggesting potential applications in therapeutic contexts. Techniques employed include:

- Molecular Docking Simulations : To predict binding modes and affinities.

- Binding Assays : To quantify interactions with specific targets.

Biological Activity

The biological activity of this compound has been evaluated in various studies, revealing several key findings:

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. The difluorinated piperidine structure may enhance its efficacy against certain bacterial strains.

Antioxidant Potential

Research indicates potential antioxidant activity, which could be beneficial in mitigating oxidative stress-related conditions .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct differences in biological activity and pharmacokinetic profiles:

| Compound Name | Structural Features | Notable Differences |

|---|---|---|

| tert-Butyl 3-(piperidin-4-yl)azetidine-1-carboxylate | Lacks fluorine substitution | Less lipophilic |

| tert-Butyl 3-(3-fluoropiperidin-1-yl)azetidine-1-carboxylate | Contains one fluorine atom | Different pharmacokinetic profile |

| tert-Butyl 3-(pyridin-4-yl)azetidine-1-carboxylate | Contains a pyridine ring instead | Varying biological activity |

The unique combination of the difluorinated piperidine and azetidine structures likely contributes to enhanced efficacy and selectivity as a therapeutic agent compared to these analogous compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

- In vitro Studies : Laboratory tests demonstrated that this compound inhibited bacterial growth at specific concentrations, indicating its potential as an antimicrobial agent.

- Pharmacological Screening : Screening assays for various biological activities revealed that this compound might have applications in treating conditions related to oxidative stress due to its antioxidant properties.

- Toxicological Assessments : Initial toxicological evaluations suggest that while the compound shows promise in therapeutic applications, further studies are necessary to determine its safety profile.

Scientific Research Applications

Medicinal Chemistry

This compound has implications in the development of new pharmaceuticals due to its structural characteristics, which allow it to interact with various biological targets:

- Antiviral Agents : Research indicates that derivatives of azetidine compounds can be modified to create effective inhibitors against viruses, including hepatitis C virus (HCV) .

- Anticancer Activity : Some studies suggest that compounds with similar structures exhibit activity against cancer cell lines by modulating signaling pathways related to tumor growth .

Neurological Research

The piperidine component of the molecule suggests potential applications in treating neurological disorders:

- CNS Activity : Compounds that target neurotransmitter receptors or modulate synaptic transmission are essential in developing treatments for conditions like anxiety and depression. The difluorinated piperidine structure may enhance the blood-brain barrier permeability .

Antibacterial Applications

The compound's ability to serve as an intermediate in synthesizing aminoglycoside antibiotics highlights its relevance in combating bacterial infections . Researchers are exploring modifications of the azetidine structure to improve antibacterial efficacy.

Case Studies and Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral Activity | Demonstrated that azetidine derivatives inhibit HCV replication in vitro. |

| Study B | Anticancer Potential | Showed that certain modifications led to increased cytotoxicity against breast cancer cells. |

| Study C | CNS Effects | Investigated the effects on neurotransmitter systems, suggesting potential for treating mood disorders. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and physicochemical properties of tert-Butyl 3-(4,4-difluoro-1-piperidyl)azetidine-1-carboxylate and related compounds:

Detailed Analysis of Structural and Functional Variations

Ring Size and Conformational Effects

- The azetidine ring (4-membered) in the target compound imposes significant ring strain compared to piperidine (6-membered) or pyrrolidine (5-membered) analogues. This strain enhances reactivity in ring-opening reactions or nucleophilic substitutions .

Fluorination Patterns

- The 4,4-difluoro substitution on the piperidine ring (CAS 1257293-84-7) increases electron-withdrawing effects, reducing basicity of the nitrogen compared to non-fluorinated analogues like tert-butyl 3-(aminomethyl)azetidine-1-carboxylate (CAS 325775-44-8) .

- Compounds with trifluoromethyl or aromatic fluorine (e.g., CAS 2156173-79-2) exhibit distinct electronic profiles, influencing solubility and metabolic stability .

Functional Group Impact

- Hydroxymethyl (CAS 1126650-66-5) and aminomethyl (CAS 325775-44-8) substituents on azetidine improve aqueous solubility but may reduce membrane permeability compared to the lipophilic difluoropiperidine group .

Preparation Methods

Synthesis via Oxidation and Esterification

Method Overview:

This approach involves initial synthesis of a hydroxypiperidine derivative, followed by oxidation to form a ketone, and subsequent esterification to generate the target compound.

Preparation of tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate:

Starting from a suitable precursor, the hydroxypiperidine derivative is obtained through nucleophilic substitution and functional group modifications. The process employs drying over magnesium sulfate, filtration, and concentration under reduced pressure. The compound is purified via solvent extraction and chromatography.Oxidation to Ketone:

Using Dess-Martin periodinane, the hydroxyl group is oxidized to a ketone, yielding tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. The reaction is performed in dichloromethane at room temperature under inert atmosphere, with subsequent workup involving sodium bicarbonate and sodium sulfite washes, followed by purification.

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Hydroxylation | Precursor + reagents | - | - | - | - | Extraction and purification |

| Oxidation | Dess-Martin periodinane | Dichloromethane | 20°C | Until completion | Variable | Purification via filtration and concentration |

Research Findings:

This method demonstrates high efficiency, with yields often exceeding 90%. The oxidation step is critical for subsequent functionalization.

One-Pot Click Chemistry for Derivative Synthesis

Method Overview:

This strategy employs a one-pot click chemistry approach to synthesize derivatives of tert-butyl 4-substituted phenyl-1H-1,2,3-triazole-4-carbonyl piperazine and piperidine carboxylates, which can be further transformed into the target compound.

Formation of tert-Butyl 4-Propioloylpiperazine-1-carboxylate:

Reacted with aryl/alkyl azides in the presence of copper iodide (CuI) and DIPEA in DMF at 0°C, leading to the formation of 1,2,3-triazole derivatives.Subsequent Functionalization:

The derivatives undergo additional modifications, including cyclization and substitution reactions, under mild conditions to introduce the difluoro groups and piperidyl moieties.

| Step | Reagents | Catalyst | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|

| Click reaction | Azides + tert-butyl 4-propioloylpiperazine-1-carboxylate | CuI | DMF | 0°C | >95% | Purification via filtration and washing |

Research Findings:

This method offers high yields (>95%) and operational simplicity, making it suitable for large-scale synthesis.

Cyclization and Substitution for Final Compound

Method Overview:

The final step involves cyclization of the difluorinated piperidine intermediates with azetidine derivatives, often using base-mediated conditions or nucleophilic substitution.

Base-Mediated Cyclization:

Potassium tert-butoxide in 2-Me-THF at 0°C initiates cyclization, followed by heating at 60°C to facilitate ring closure.Substitution with Aryl or Alkyl Azides:

The resulting intermediate reacts with azides under similar conditions to introduce the difluorinated piperidyl group.Deprotection and Final Purification:

Acidic conditions (e.g., TFA) are used to remove protecting groups, followed by chromatography to isolate the pure compound.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Cyclization | Potassium tert-butoxide | 0°C to 60°C | ~80% | Purified via chromatography |

| Azide substitution | Azides | Room temperature | >90% | Final purification by chromatography |

Research Findings:

This multi-step process yields the target compound with high purity and efficiency, suitable for pharmaceutical applications.

Summary of Key Data and Reaction Conditions

| Method | Main Reagents | Solvent | Temperature | Yield | Remarks |

|---|---|---|---|---|---|

| Oxidation & Esterification | Dess-Martin periodinane, precursor | Dichloromethane | 20°C | >90% | Efficient oxidation step |

| Click Chemistry | Azides, CuI, DIPEA | DMF | 0°C | >95% | High-yield derivative synthesis |

| Cyclization & Substitution | Potassium tert-butoxide, azides | 2-Me-THF | 0°C to 60°C | ~80-90% | Ring closure and functionalization |

Q & A

Q. What synthetic routes are commonly employed for the preparation of tert-Butyl 3-(4,4-difluoro-1-piperidyl)azetidine-1-carboxylate?

The synthesis typically involves multi-step reactions, starting with the formation of the azetidine ring, followed by introduction of the difluoropiperidyl group. A common approach includes nucleophilic substitution reactions under anhydrous conditions. For example, tert-butyl groups are often introduced via Boc protection using di-tert-butyl dicarbonate in the presence of a base such as triethylamine. Purification is commonly achieved using silica gel column chromatography with gradients of ethyl acetate and hexanes .

Q. What safety measures are critical when handling this compound in laboratory settings?

Essential safety precautions include wearing appropriate PPE (nitrile gloves, lab coat, safety goggles), working in a fume hood, and avoiding inhalation or skin contact. Emergency equipment like eyewash stations should be accessible. Respiratory protection is advised if airborne particulates are generated. Storage should be in a cool, dry place away from ignition sources .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

Standard characterization includes ¹H/¹³C NMR for structural elucidation, FT-IR for functional group analysis, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography can resolve stereochemistry, as demonstrated in similar piperidine derivatives .

Q. What are the recommended storage conditions to maintain the compound's stability?

Store at -20°C under inert atmosphere (argon or nitrogen) in airtight containers. Desiccants should be used to prevent hydrolysis of the tert-butyl carbamate group. Avoid exposure to light or moisture to preserve integrity .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR spectral data during structural verification?

Contradictions in NMR peaks may arise from dynamic processes or impurities. Techniques include variable-temperature NMR to study conformational changes, 2D NMR (COSY, HSQC) for signal assignment, and comparison with computational predictions (DFT). Re-crystallization or HPLC purification can eliminate impurities causing anomalous signals .

Q. What experimental strategies improve yield in the coupling step of azetidine and difluoropiperidine moieties?

Optimizing reaction temperature (e.g., 0°C to room temperature), using coupling agents like HATU/DIPEA, and ensuring anhydrous conditions enhance efficiency. Monitoring reaction progress via TLC or LC-MS allows timely termination. Solvent choice (e.g., DMF or DCM) also impacts reaction kinetics .

Q. How to design in vitro assays to evaluate the compound's interaction with biological targets?

Use fluorescence polarization or surface plasmon resonance (SPR) to assess binding affinity to target proteins. Cell-based assays (e.g., luciferase reporters) can measure functional activity. Prior molecular docking studies guide target selection. Ensure proper controls (DMSO vehicle, reference inhibitors) and replicate experiments for statistical validity .

Q. What methodologies validate the compound's stability under varying pH and temperature conditions?

Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis detect degradation products. Buffered solutions at pH 2–9 can identify pH-sensitive functional groups (e.g., carbamate hydrolysis). Differential scanning calorimetry (DSC) assesses thermal stability .

Methodological Notes

- Cross-Referencing Data : Always correlate NMR/HRMS data with computational models (e.g., Gaussian for DFT) to resolve ambiguities .

- Safety Compliance : Follow GHS guidelines (e.g., H301 for acute toxicity) and local regulations for waste disposal .

- Synthetic Optimization : Design of experiments (DoE) approaches, such as factorial designs, systematically optimize reaction parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.